Mechanism of Action of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid in Lipid Bilayers: A Predictive and Methodological Whitepaper
Mechanism of Action of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid in Lipid Bilayers: A Predictive and Methodological Whitepaper
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid is an N-acylated amino acid derivative with significant amphiphilic properties. While direct experimental data on its membrane interactions are not yet available, its structure—comprising a 12-carbon hydrophobic dodecanoyl tail and a hydrophilic hydroxypyrrolidine-2-carboxylic acid headgroup—strongly suggests a capacity to interact with and modulate the properties of lipid bilayers. This guide proposes a plausible mechanism of action for this molecule and outlines a comprehensive, multi-faceted research strategy to elucidate its effects at the molecular level. We hypothesize that the molecule inserts its acyl chain into the hydrophobic core of the membrane, leading to a disruption of lipid packing, an increase in membrane fluidity and permeability, and a potential alteration of membrane curvature. This document provides a robust framework of computational and biophysical methodologies, including detailed protocols, to rigorously test this hypothesis and build a comprehensive understanding of its membrane activity.
Introduction and Molecular Profile
The interaction of small molecules with cellular membranes is a fundamental process in pharmacology and toxicology. Such interactions can alter the structural and dynamic properties of the lipid bilayer, thereby influencing the function of membrane-bound proteins and overall cellular integrity. (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid belongs to the class of N-acyl amino acids, a group of lipids with diverse biological activities, including roles in cell signaling and energy metabolism.[1][2][3] Its unique structure, featuring a proline-like pyrrolidine ring, suggests specific conformational constraints and interaction potentials.
Molecular Structure:
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Hydrophobic Domain: A C12 dodecanoyl (lauryl) chain, which is expected to be the primary anchor into the lipid bilayer's hydrophobic core.
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Hydrophilic Headgroup: A (2S)-3-hydroxypyrrolidine-2-carboxylic acid moiety. This group contains:
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A carboxylic acid, which will be deprotonated and negatively charged at physiological pH.
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A hydroxyl group, capable of acting as a hydrogen bond donor and acceptor.
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A tertiary amide linkage.
-
This amphipathic nature is the cornerstone of its predicted interaction with lipid membranes. Understanding this interaction is critical for applications ranging from drug delivery systems, where it might act as a penetration enhancer[4], to assessing its potential as a bioactive agent.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C17H31NO4 |
| Molecular Weight | 313.43 g/mol |
| Type | Anionic Amphiphile / N-Acylated Amino Acid |
| Predicted Solubility | Low in water, soluble in organic solvents and likely to partition into lipid phases. |
| Key Functional Groups | Carboxylate (anionic), Hydroxyl (H-bonding), Amide (H-bonding), Saturated Acyl Chain (hydrophobic) |
Proposed Mechanism of Action
Based on its structure and established principles of lipid-amphiphile interactions[5][6], we propose a multi-step mechanism for the action of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid on a lipid bilayer.
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Adsorption at the Interface: The molecule initially approaches the membrane surface, with the negatively charged carboxylate group forming electrostatic interactions with cationic or zwitterionic lipid headgroups. The hydroxyl group may form hydrogen bonds with phosphate and carbonyl groups of phospholipids and interfacial water.
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Hydrophobic Insertion: Driven by the hydrophobic effect, the dodecanoyl tail spontaneously inserts into the nonpolar core of the lipid bilayer. This process is thermodynamically favorable as it removes the hydrophobic chain from the aqueous environment.[7]
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Disruption of Lipid Packing: The presence of the bulky acyl chain of the molecule intercalated between the native lipid acyl chains disrupts their ordered packing. This increases the average distance between lipid molecules, leading to an increase in the area per lipid.
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Induction of Membrane Fluidity: By disrupting the van der Waals interactions between adjacent lipid acyl chains, the molecule is expected to increase the rotational and lateral mobility of the lipids. This results in an overall increase in membrane fluidity, particularly in more ordered (gel or liquid-ordered) phases.
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Increased Membrane Permeability: The packing defects created by the inserted molecule act as transient pores or pathways, increasing the passive diffusion of water and small solutes across the bilayer.[8][9] This effect is characteristic of many membrane-active peptides and penetration enhancers.[4][5]
This proposed mechanism is visually summarized in the diagram below.
Caption: Proposed mechanism of interaction.
Research Workflow: A Multi-Platform Approach
To validate the proposed mechanism, a synergistic approach combining computational modeling and experimental biophysics is essential. This workflow allows for a detailed investigation from the single-molecule level to the macroscopic behavior of lipid assemblies.
Caption: Integrated research workflow.
Experimental and Computational Protocols
This section details the core methodologies required to investigate the molecule's mechanism of action.
Protocol: All-Atom Molecular Dynamics (MD) Simulations
Causality: MD simulations provide unparalleled atomistic insight into the dynamic process of molecule-membrane interactions, allowing us to directly observe and quantify the structural and energetic consequences of insertion.[8][9][10]
Methodology:
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System Setup:
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Construct a model lipid bilayer (e.g., 128 lipids of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) using a tool like CHARMM-GUI.
-
Solvate the bilayer with an appropriate water model (e.g., TIP3P) and add ions (e.g., Na+, Cl-) to neutralize the system and achieve physiological concentration (~150 mM).
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Generate parameters for (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid using a force field like CGenFF or GAFF.
-
Introduce a number of the molecules (e.g., 16 molecules, corresponding to ~12.5 mol%) into the solvent phase.
-
-
Simulation Execution:
-
Perform energy minimization to remove steric clashes.
-
Equilibrate the system in stages, typically starting with the NVT ensemble (constant number of particles, volume, and temperature) and then moving to the NPT ensemble (constant number of particles, pressure, and temperature) to allow the box dimensions to relax.
-
Run a production simulation for at least 500 nanoseconds to observe spontaneous partitioning and to sample equilibrium properties.
-
-
Data Analysis:
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Insertion and Orientation: Track the z-position of the center of mass of the molecule over time. Calculate the angle of the dodecanoyl tail relative to the bilayer normal.
-
Bilayer Structural Properties: Compute the area per lipid, bilayer thickness, and deuterium order parameters (SCD) for the lipid acyl chains. Compare these values to a control simulation without the molecule.[11]
-
Free Energy Profile: Use umbrella sampling or a similar method to calculate the Potential of Mean Force (PMF) for pulling a single molecule from the center of the bilayer into the aqueous phase.[12]
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| Parameter | Expected Outcome for Proposed Mechanism |
| Area per Lipid | Increase |
| Bilayer Thickness | Decrease |
| Lipid Acyl Chain Order (SCD) | Decrease (indicating more disorder) |
| PMF Insertion Energy | A significant negative free energy change upon moving from water to the bilayer core. |
Protocol: Differential Scanning Calorimetry (DSC)
Causality: DSC directly measures the thermodynamic changes associated with the main phase transition (Tm) of the lipid bilayer from a gel to a liquid-crystalline state. Alterations in Tm and the transition enthalpy (ΔH) provide quantitative data on how the molecule affects the collective behavior and packing of lipids.[13]
Methodology:
-
Sample Preparation:
-
Prepare multilamellar vesicles (MLVs) of a model lipid such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).
-
Create a series of samples by co-dissolving DPPC and the title molecule in chloroform at various molar ratios (e.g., 0, 1, 5, 10 mol%).
-
Evaporate the solvent under nitrogen to form a thin lipid film, followed by vacuum desiccation.
-
Hydrate the film with a buffer (e.g., PBS, pH 7.4) above the Tm of the pure lipid, followed by vortexing to form MLVs.
-
-
DSC Measurement:
-
Load the lipid dispersion into a DSC sample pan and an equal volume of buffer into the reference pan.
-
Scan a temperature range that brackets the known Tm of the lipid (e.g., 25°C to 55°C for DPPC) at a controlled rate (e.g., 1°C/min).
-
Record the heat flow as a function of temperature for at least two heating and cooling cycles.
-
-
Data Analysis:
-
Analyze the thermograms to determine the main phase transition temperature (Tm) and the calorimetric enthalpy (ΔH) of the transition.
-
Plot Tm and ΔH as a function of the molecule's concentration.
-
Expected Outcome: A concentration-dependent decrease in both Tm and ΔH, along with a broadening of the transition peak, which would confirm a fluidizing and disordering effect on the lipid packing.
Protocol: Fluorescence Anisotropy Assay
Causality: Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the bilayer. This mobility is highly sensitive to the local viscosity and packing of the lipid environment. This technique provides a direct measure of membrane fluidity.[14][15]
Methodology:
-
Sample Preparation:
-
Prepare large unilamellar vesicles (LUVs) by extrusion.
-
Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into the LUVs at a low probe-to-lipid ratio (e.g., 1:500).
-
Prepare a series of vesicle suspensions and add increasing concentrations of the title molecule. Incubate to allow for equilibration.
-
-
Anisotropy Measurement:
-
Use a fluorometer equipped with polarizers.
-
Excite the sample with vertically polarized light at the probe's excitation wavelength (e.g., ~350 nm for DPH).
-
Measure the fluorescence emission intensity parallel (I_VV) and perpendicular (I_VH) to the excitation plane.
-
Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is the instrument correction factor.
-
-
Data Analysis:
-
Plot the fluorescence anisotropy (r) as a function of the molecule's concentration.
-
Expected Outcome: A concentration-dependent decrease in fluorescence anisotropy, indicating that the molecule increases the motional freedom of the probe by fluidizing the lipid bilayer.
Protocol: Liposome Permeability (Dye Leakage) Assay
Causality: This assay directly tests the hypothesis that the molecule disrupts the barrier function of the lipid bilayer. By encapsulating a self-quenching fluorescent dye, any induced leakage results in de-quenching and a measurable increase in fluorescence, providing a quantitative measure of membrane permeabilization.[4]
Methodology:
-
Sample Preparation:
-
Prepare LUVs in a buffer containing a high concentration of a fluorescent dye, such as calcein or carboxyfluorescein (e.g., 50 mM), causing its fluorescence to be self-quenched.
-
Remove non-encapsulated dye by passing the LUV suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).
-
-
Leakage Measurement:
-
Place the suspension of dye-loaded LUVs in a cuvette in a fluorometer.
-
Monitor the baseline fluorescence at the appropriate excitation/emission wavelengths (e.g., 495/515 nm for carboxyfluorescein).
-
Inject a specific concentration of the title molecule into the cuvette and record the fluorescence intensity over time.
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and release all the dye, representing 100% leakage.
-
-
Data Analysis:
-
Calculate the percentage of leakage at a given time point using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100, where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after detergent addition.
-
Compare the rate and extent of leakage across different concentrations of the molecule.
-
Expected Outcome: A concentration- and time-dependent increase in dye leakage, confirming that the molecule compromises the integrity of the lipid bilayer.
Conclusion
This technical guide puts forth a scientifically grounded, hypothetical mechanism for the interaction of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid with lipid bilayers. The proposed mechanism, centered on hydrophobic insertion and subsequent disruption of membrane structure and dynamics, is testable through the detailed computational and experimental workflows provided. The successful execution of this research plan will not only elucidate the specific actions of this novel molecule but also contribute to the broader understanding of how N-acylated amino acids modulate membrane properties. This knowledge is invaluable for the rational design of new therapeutic agents, drug delivery vehicles, and for assessing the biological activity of this emerging class of lipids.
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